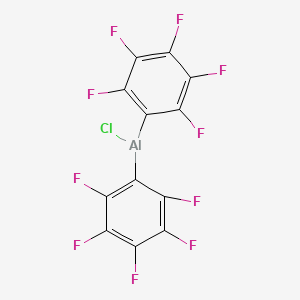
Aluminum, chlorobis(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, chlorobis(pentafluorophenyl)-: is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of aluminum and two pentafluorophenyl groups attached to a chlorine atom
Preparation Methods
The synthesis of aluminum, chlorobis(pentafluorophenyl)- typically involves the reaction of aluminum trichloride with pentafluorophenyl compounds under controlled conditions. One common method includes the use of aluminum trichloride and pentafluorophenyl lithium in an anhydrous solvent, such as diethyl ether, at low temperatures. The reaction proceeds with the formation of the desired product, which can be purified through recrystallization or other purification techniques.
Chemical Reactions Analysis
Aluminum, chlorobis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of aluminum.
Coordination Chemistry: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common reagents used in these reactions include silver and gold complexes, which can lead to the formation of new compounds with different properties .
Scientific Research Applications
Aluminum, chlorobis(pentafluorophenyl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on biological systems
Mechanism of Action
The mechanism of action of aluminum, chlorobis(pentafluorophenyl)- involves its ability to interact with other molecules through coordination and substitution reactions. The aluminum center can form bonds with various ligands, influencing the reactivity and stability of the compound. This interaction can lead to the formation of new products with different properties .
Comparison with Similar Compounds
Similar compounds to aluminum, chlorobis(pentafluorophenyl)- include:
Chlorobis(pentafluorophenyl)borane: Known for its use in catalysis and material science.
Tris(pentafluorophenyl)borane: Another compound with significant applications in catalysis.
Ammonium tetrakis(pentafluorophenyl)borate: Used as a cocatalyst in polymerization reactions.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of aluminum, chlorobis(pentafluorophenyl)-.
Properties
CAS No. |
477903-85-8 |
|---|---|
Molecular Formula |
C12AlClF10 |
Molecular Weight |
396.54 g/mol |
IUPAC Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)alumane |
InChI |
InChI=1S/2C6F5.Al.ClH/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H/q;;+1;/p-1 |
InChI Key |
WRTPNBFQRWQQPK-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
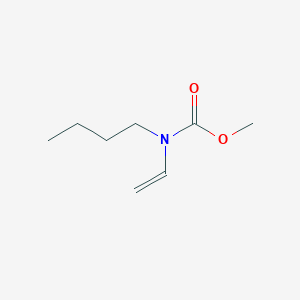
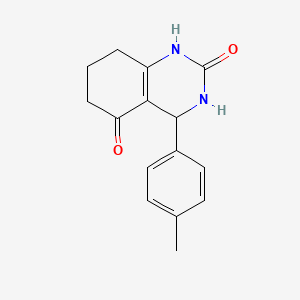
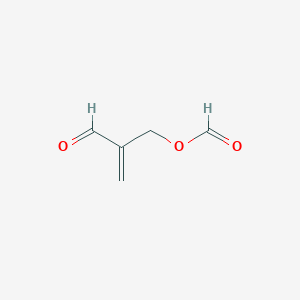
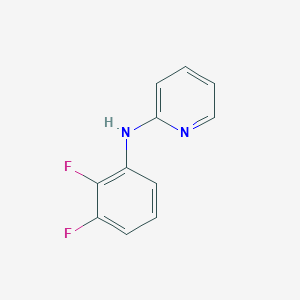
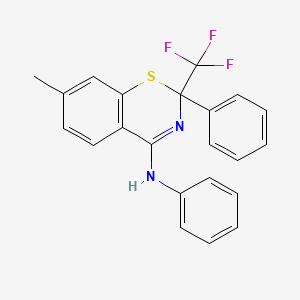
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

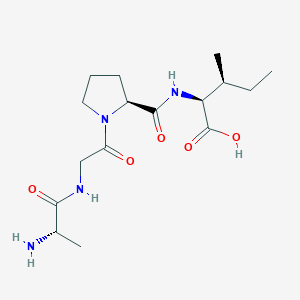


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
